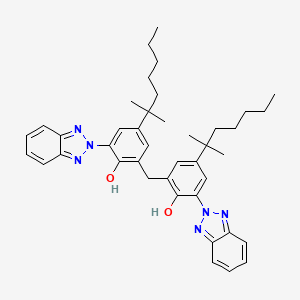

Bisoctrizole

Description

Contextualizing Bisoctrizole (B1663556) within Advanced UV Filtration Systems

This compound represents a new generation of UV filters, often categorized as a "hybrid" UV absorber. wikipedia.orgdermnetnz.orgspecialchem.com This classification stems from its unique mechanism, which combines the properties of both organic chemical absorbers and inorganic physical blockers. dermnetnz.org Unlike traditional organic filters that dissolve in the oil or water phase of a formulation, this compound is produced as microfine organic particles, typically smaller than 200 nanometers, and exists as a suspension. wikipedia.orgspecialchem.com This physical form allows it to not only absorb UV radiation but also to scatter and reflect it. wikipedia.orgmybluehostin.me

The compound's primary function is to absorb harmful UV rays and convert the light energy into less damaging heat energy through reversible electronic transitions. medchemexpress.comchemicalbook.com This process is highly efficient across a wide range of the UV spectrum.

Key characteristics of this compound as an advanced UV filter include:

Broad-Spectrum Protection: It effectively covers both UVA (320-400 nm) and UVB (280-320 nm) ranges, with distinct absorption peaks around 305 nm and 360 nm. medchemexpress.comspecialchem.comincidecoder.com

Triple Action Mechanism: It provides comprehensive protection through a combination of UV absorption, light scattering, and light reflection, a feature attributed to its microfine particle structure. mybluehostin.me

High Photostability: this compound exhibits very little degradation when exposed to sunlight. dermnetnz.orgchemeurope.com This inherent stability is a crucial advantage over older, less stable UV filters. Furthermore, it can have a stabilizing effect on other UV absorbers it is combined with, such as octinoxate. wikipedia.orgchemeurope.com

Formulation Specificity: Due to its poor solubility in both water and oil, this compound is typically incorporated into the water phase of formulations as a 50% aqueous suspension. wikipedia.orgchemeurope.com These microparticles are often stabilized by a surfactant, such as decyl glucoside. wikipedia.orgpharmatutor.org

This compound's molecular structure and physical properties position it as a highly efficient component in modern sunscreen technology, providing robust and lasting protection. pharmatutor.org

Historical Trajectories of Benzotriazole-Based UV Absorbers

This compound belongs to the benzotriazole (B28993) class of chemicals. medchemexpress.com Benzotriazoles are heterocyclic compounds composed of a benzene (B151609) ring fused to a triazole ring. wikipedia.org Historically, these compounds were not primarily used for sun protection. Their applications included serving as a corrosion inhibitor, particularly for copper, and as an anti-fogging agent in photographic emulsions. wikipedia.org

The utility of benzotriazoles as UV absorbers for industrial applications, such as protecting plastics and synthetic fibers from degradation caused by UV light, became well-established over time. nih.govpatsnap.com These compounds are effective at absorbing UV radiation in the 280-400 nm range, which is responsible for the discoloration and embrittlement of various polymers. patsnap.com

The development of benzotriazole UV absorbers has seen a continuous effort to enhance their performance. Research has focused on modifying the molecular structure to shift the absorption spectrum to longer wavelengths, thereby protecting materials sensitive to radiation up to 410-420 nm. google.com This evolution towards greater photostability and broader coverage led to the creation of new-generation benzotriazole compounds like this compound and Bemotrizinol (B606015) (Tinosorb S), which are designed for high-efficacy sun protection. chemicalbook.comincidecoder.com

Current Research Gaps and Scholarly Imperatives

Despite its advancements, several areas concerning this compound require further scholarly investigation.

Long-Term Human Safety Data: While current studies indicate a favorable safety profile with minimal dermal penetration and rare skin irritation, there is a recognized lack of long-term human safety studies. dermnetnz.org This data gap is a key reason why this compound, despite being approved in the European Union and other regions, has not received approval from the U.S. Food and Drug Administration (FDA). wikipedia.orgchemeurope.comdrugbank.com The FDA determined in 2014 that the available data was insufficient to classify the compound as Generally Recognized as Safe and Effective (GRASE). regulations.gov

Environmental Impact: There are emerging concerns about the environmental fate of this compound. The Scientific Committee on Consumer Safety (SCCS) has noted the compound's potential for long-lasting harmful effects on aquatic life. cosmeticsbusiness.com This warrants further research into its ecotoxicity and biodegradability to fully understand its environmental footprint.

Formulation Interactions: The performance of this compound can be influenced by other ingredients in a formulation. A 2022 study involving Vaccinium myrtillus L. extract (VME) found that its addition to a sunscreen containing this compound, octocrylene, and titanium dioxide unexpectedly reduced the Sun Protection Factor (SPF). researchgate.netnih.gov This highlights the need for case-by-case investigations to understand the complex interactions between UV filters and botanical extracts to develop effective multifunctional sunscreens. researchgate.netnih.gov

Application-Specific Effects: The impact of this compound can vary depending on the material it is incorporated into. In a study on maxillofacial silicones, the addition of this compound significantly improved UV absorption properties, protecting the material from degradation. researchgate.net However, it also led to a significant increase in surface roughness as the concentration of this compound increased. researchgate.net This finding points to the need for more research on the physical and mechanical effects of this compound in diverse material science applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(2-methylheptan-2-yl)phenyl]methyl]-4-(2-methylheptan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N6O2/c1-7-9-15-21-40(3,4)30-24-28(38(48)36(26-30)46-42-32-17-11-12-18-33(32)43-46)23-29-25-31(41(5,6)22-16-10-8-2)27-37(39(29)49)47-44-34-19-13-14-20-35(34)45-47/h11-14,17-20,24-27,48-49H,7-10,15-16,21-23H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYRQOYYMBGUIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C(C)(C)CCCCC)N5N=C6C=CC=CC6=N5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of Bisoctrizole

Advanced Synthetic Routes for Bisoctrizole (B1663556)

The industrial production of this compound, also known as UV-360, is commonly achieved through a multi-step process involving the precursor 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (UV-329). chemicalbook.compartinchem.com One documented synthetic route involves a condensation reaction where two molecules of UV-329 are linked together. partinchem.comdeltachem.net

A common method is the Mannich reaction, where two molecules of UV-329 react with formaldehyde (B43269) and a secondary amine, such as diethylamine (B46881), catalyzed by a base. partinchem.comdeltachem.net This process results in the formation of this compound, a dipolybenzotriazole with a higher molecular weight than its precursor, which enhances its thermal and light stability. partinchem.comdeltachem.net The reaction is typically carried out at elevated temperatures, often in a high-boiling solvent like mesitylene, to facilitate the removal of byproducts like water and diethylamine through distillation. chemicalbook.com

Detailed parameters for a two-stage condensation synthesis have been reported, outlining specific conditions for achieving a high yield and purity of the final product. chemicalbook.com

Table 1: Example Two-Stage Synthesis Conditions for this compound

| Parameter | Stage 1: Methylene Bridge Formation | Stage 2: Cyclization and Purification |

|---|---|---|

| Reactants | UV-329, Paraformaldehyde, Diethylamine | Intermediate from Stage 1 |

| Solvent | Mesitylene | Toluene (for dissolution) |

| Catalyst | --- | Sodium methoxide |

| Temperature | Elevated to 130°C | Elevated to 160°C, then cooled |

| Duration | 4 hours | 5 hours |

| Key Process | Continuous distillation of byproducts | Acidification, crystallization, filtration |

| Yield | --- | 96.3% |

| Purity | --- | 99.56% |

This table presents a compilation of data from a documented synthetic procedure. chemicalbook.com

Another described method involves reacting UV-329 with bis(di-n-propylamino)methane in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. chemicalbook.com The reaction is conducted under reduced pressure at 130°C, with the resulting di-n-propylamine distilled off. chemicalbook.com The final product is isolated through neutralization, cooling, crystallization, and washing, yielding a product with a melting point of 197-198°C and a purity of 99.6%. chemicalbook.com

Rational Design of this compound Derivatives for Tuned Functionality

The rational design of this compound analogues aims to fine-tune its properties, particularly its interaction with UV light and its stability. This is achieved through strategic chemical modifications to its core structure and peripheral substituents.

Modifications to the central benzotriazole (B28993) ring system are a key strategy for altering the functionality of UV absorbers. Research into related benzotriazole compounds has shown that introducing specific functional groups can significantly enhance performance. paint.org

A pivotal finding challenges the long-held belief that a stronger intramolecular hydrogen bond (IHB) within the benzotriazole structure universally leads to greater photostability. paint.org Studies have demonstrated that substituting the benzotriazole ring at the 5-position with electron-withdrawing groups (EWGs), such as trifluoromethyl (—CF₃), dramatically improves the photopermanence of the UV absorber. paint.orggoogle.com This occurs despite the fact that EWGs weaken the IHB. paint.org This suggests that other factors, such as charge transfer and the relaxation of the molecule's excited state through a conical intersection, play a significant role in its stability. paint.org

The substituents on the phenyl rings of the this compound molecule also play a crucial role in determining its photophysical properties. The transformation from UV-329 to this compound (UV-360) leads to a molecule with two strong absorption peaks in the UV region, at approximately 306 nm and 347 nm, while maintaining excellent transmittance in the visible light region (above 400 nm). partinchem.comdeltachem.net

General principles from studies on related compounds show that the electronic properties of substituents can greatly influence absorption and emission spectra. clockss.org For instance, the introduction of strong electron-donating groups can alter the charge distribution of the molecule upon excitation. researchgate.net In the case of benzotriazole UV absorbers, the placement of EWGs on the benzotriazole ring improves photostability. paint.org This counterintuitive electronic effect highlights the complexity of optimizing these structures. The goal is often to enhance the efficiency of non-radiative pathways that dissipate absorbed UV energy as harmless heat, a process facilitated by the excited-state intramolecular proton transfer (ESIPT) mechanism inherent to hydroxyphenyl benzotriazoles. paint.orgpartinchem.com

Sustainable Synthesis Approaches for this compound and Analogues

The development of environmentally friendly or "green" synthesis methods is a growing area of focus. For benzotriazole UV absorbers, processes are being designed to be more efficient and reduce hazardous waste. google.com

One approach involves a one-pot, multiphase process for preparing 5-perfluoroalkyl-substituted benzotriazoles. google.com This method is considered environmentally acceptable as it can be performed in greener solvents like water or hydrocarbons and reduces the need for large quantities of corrosive mineral acids, thereby minimizing waste. google.com The process also offers safety advantages by not isolating the potentially unstable diazonium salt intermediate. google.com

The use of microwave irradiation as an energy source is another sustainable strategy that has been applied to the synthesis of related heterocyclic derivatives. nih.gov This technique can increase process efficiency by improving yields and significantly reducing reaction times compared to conventional heating methods. nih.gov Grafting UV absorbers onto natural polymers like chitosan (B1678972) using green microwave methods has also been explored as a sustainable application route. researchgate.net

Chemical Reaction Pathways and Transformation Studies

Understanding how this compound and its analogues transform under various chemical conditions is essential.

Benzotriazole UV stabilizers, including close analogues of this compound like its precursor UV-329, can undergo oxidative degradation. mdpi.com Studies on the oxidation of various benzotriazole UV absorbers in advanced oxidation processes (AOPs), such as using peracetic acid (PAA) with iron (Fe²⁺) or cobalt (Co²⁺) ions, provide insight into these transformation pathways. mdpi.com

The research indicates that the degradation process primarily involves the action of hydroxyl radicals, which attack the molecule. mdpi.com The main structural changes tend to occur within the benzotriazole ring. The oxidation leads to the formation of various byproducts, including some that incorporate hydroxyl (-OH) groups and others with lower molecular weights, suggesting that the parent molecule is broken down into smaller fragments. mdpi.com This fragmentation can potentially lead to complete mineralization of the compound under sustained oxidative conditions. mdpi.com

Reductive Pathways and Novel this compound Derivatives

The scientific literature available does not prominently feature reductive pathways as a primary method for the synthesis or derivatization of this compound itself. The principal synthesis relies on the electrophilic substitution and condensation reactions as previously described.

In a broader context of benzotriazole chemistry, the synthesis of the benzotriazole ring system often involves the reduction of a nitro group. The formation of many 2-(2-hydroxyphenyl)-2H-benzotriazoles starts from a 2-nitrophenol (B165410) which is coupled with a diazonium salt, followed by reduction of the resulting azo compound. An alternative route involves the reduction of a 2,2'-dihydroxy-azobenzene to a benzotriazole. Common reducing agents for nitroarenes in organic synthesis include catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) and metal-based reductions (e.g., with iron in acidic media or tin(II) chloride). wikipedia.orgunimi.it These methods, however, are generally applied to the synthesis of the benzotriazole precursors rather than to this compound directly. There is limited published research detailing the use of reductive pathways, such as reductive amination of precursor aldehydes or ketones, to generate novel derivatives of the this compound scaffold.

Functionalization through Substitution Reactions

While information regarding the direct substitution on the this compound molecule to create small-molecule derivatives is limited in publicly accessible literature, functionalization of the compound for incorporation into larger systems has been reported. One notable example is the grafting of this compound onto a natural polymer.

A study has detailed the dual modification of alkali lignin (B12514952) where this compound (referred to as MBBT) was grafted onto the lignin structure. researchgate.net This functionalization was achieved through an atom transfer radical polymerization (ATRP) reaction, resulting in a polymer denoted as AL-g-MBBT3. researchgate.net The purpose of this modification was to enhance the sun protection capabilities of lignin for potential use in sunscreens. researchgate.net The resulting lignin-bisoctrizole conjugate demonstrated significantly improved sun protection factor (SPF) values compared to the unmodified lignin, showcasing a successful functionalization of this compound for advanced material applications. researchgate.net This approach highlights a strategy to immobilize or modify this compound to enhance the performance of other materials, rather than creating a novel, discrete derivative through aromatic substitution on the phenolic rings or the benzotriazole systems.

Photophysical Mechanisms and Excited State Dynamics of Bisoctrizole

Elucidation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

The exceptional photostability of Bisoctrizole (B1663556) and related benzotriazole (B28993) UV absorbers is fundamentally attributed to an ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). paint.orgpartinchem.com This mechanism allows the molecule to efficiently dissipate absorbed UV energy without undergoing chemical degradation. longchangchemical.com The process involves the transfer of a proton from the phenolic hydroxyl group to a nitrogen atom on the adjacent benzotriazole ring. partinchem.com

Upon absorption of a UV photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). In this excited state, the acidity of the hydroxyl proton donor and the basicity of the triazole nitrogen acceptor are significantly increased. longchangchemical.commdpi.com This change drives the transfer of the proton through a pre-existing intramolecular hydrogen bond, forming an excited keto-tautomer. This tautomer then undergoes a very rapid, non-radiative decay back to the ground state, releasing the energy as heat and quickly reverting to its original enol form. This entire cycle occurs on a sub-picosecond timescale, preventing photodegradation. paint.org

Computational Studies of ESIPT Kinetics and Energetics

While specific computational studies for this compound are not widely available, research on the broader class of 2-(2-hydroxyphenyl)benzotriazoles provides significant insights into the energetics of the ESIPT mechanism. Theoretical calculations, such as those using density-functional theory (DFT), are crucial for mapping the potential energy surfaces of the molecule in its ground and excited states. nih.govmdpi.com

These studies reveal that the ESIPT process is essentially barrierless in the excited state, facilitating its ultrafast nature. mdpi.com Computational models suggest that after the initial proton transfer, the molecule's structure can further relax. paint.org This relaxation may involve a twisting or folding motion around the benzotriazole ring, which lowers the energy gap between the excited state (S₁) and the ground state (S₀). paint.orgresearchgate.net This leads to a "conical intersection," a point where the two energy surfaces meet, providing a highly efficient pathway for rapid internal conversion back to the ground state without emitting fluorescence. researchgate.net Some calculations also indicate that charge transfer to the triazole ring plays a significant role in the deactivation process. researchgate.net

Table 1: Proposed Steps in the ESIPT Mechanism based on Computational Studies of Benzotriazoles

| Step | Process | Description |

| 1. Photoexcitation | S₀ → S₁ | The molecule absorbs a UV photon, transitioning from the ground state (enol form) to the first excited singlet state. |

| 2. ESIPT | Enol* → Keto* | An ultrafast transfer of the phenolic proton to the benzotriazole ring occurs, forming the excited keto-tautomer. |

| 3. Conformational Relaxation | Structural Change | The excited keto-tautomer undergoes further geometric relaxation, such as folding, which lowers its energy. paint.org |

| 4. Internal Conversion | S₁ → S₀ | The molecule rapidly returns to the ground state via a conical intersection, a non-radiative pathway. researchgate.net |

| 5. Reverse Proton Transfer | Keto → Enol | In the ground state, the proton immediately transfers back to the hydroxyl group, regenerating the original molecule. |

Time-Resolved Spectroscopic Probes of ESIPT Dynamics

Time-resolved spectroscopy techniques, such as femtosecond transient absorption and time-correlated single-photon counting (TCSPC), are powerful experimental tools for investigating the kinetics of ultrafast photophysical events like ESIPT. nih.govnih.govyoutube.com These methods allow scientists to monitor the formation and decay of transient species on timescales ranging from femtoseconds to microseconds. nih.gov

For the class of hydroxyphenyl benzotriazole UV absorbers, these studies confirm the extremely rapid nature of the ESIPT process. The transfer of the proton typically occurs in less than 100 femtoseconds following photoexcitation. This ultrafast timescale is critical for the compound's photostability, as it outcompetes slower, destructive photochemical pathways. While specific studies on this compound are scarce, the data from analogous compounds consistently demonstrate the efficiency of this deactivation channel. paint.org

Table 2: Application of Time-Resolved Spectroscopy in ESIPT Analysis

| Spectroscopic Technique | Information Gained | Relevance to this compound's Mechanism |

| Femtosecond Transient Absorption | Measures the absorption of short-lived excited states. | Can track the appearance of the keto-tautomer and its subsequent decay, confirming the ultrafast timescale of the ESIPT cycle. nih.gov |

| Time-Correlated Single-Photon Counting (TCSPC) | Measures the lifetime of fluorescent excited states. | The absence or extremely low quantum yield of fluorescence from this compound would confirm that non-radiative decay pathways, like ESIPT, are dominant. arxiv.org |

| Fluorescence Upconversion | Captures emission spectra at very early time points after excitation. | Could potentially detect any fleeting emission from the initial excited state before ESIPT occurs. |

Mechanisms of Broadband Ultraviolet Radiation Attenuation

This compound is valued for its ability to provide broad-spectrum protection, covering both UVB (280-320 nm) and UVA (320-400 nm) ranges. medchemexpress.comdrugbank.com This is achieved through a dual mechanism of absorption and scattering. wikipedia.org

Fundamental Principles of UV Absorption by this compound

As an organic molecule with multiple aromatic rings, this compound possesses a chromophoric system capable of strongly absorbing UV radiation. medchemexpress.com The absorption spectrum shows two distinct peaks, providing its broad-spectrum coverage. Research indicates peak protection occurs around 305 nm in the UVB range and 360 nm in the UVA range. specialchem.com The absorption of a UV photon excites electrons from a lower energy molecular orbital to a higher energy one (a π → π* transition), initiating the energy dissipation cascade described by the ESIPT mechanism.

Table 3: UV Absorption Characteristics of this compound

| Property | Description |

| UV Range | Broad-spectrum (UVA and UVB) medchemexpress.com |

| Peak Absorption (UVB) | ~305 nm specialchem.com |

| Peak Absorption (UVA) | ~360 nm specialchem.com |

| Mechanism | Absorption of photons via reversible electronic transitions. medchemexpress.com |

Photostability and Energy Dissipation Pathways of this compound

The photostability of a UV filter is crucial for providing reliable and long-lasting protection. This compound is exceptionally photostable due to the highly efficient ESIPT pathway. specialchem.com This mechanism provides a rapid and safe route for de-excitation, converting absorbed UV energy into thermal energy with a quantum yield for photoloss in the order of 10⁻⁶ or lower. medchemexpress.compaint.org

Because it is so stable, this compound can also have a stabilizing effect on other, less photostable UV absorbers that may be included in a formulation. wikipedia.org For instance, it has been shown to improve the stability of octyl methoxycinnamate (octinoxate). wikipedia.org This is a significant advantage in formulating effective and long-lasting sunscreen products. The primary energy dissipation pathway is the non-radiative decay following ESIPT, which prevents the molecule from entering reactive states that could lead to photodegradation or the formation of harmful free radicals.

Non-Radiative Deactivation Processes

The primary mechanism by which this compound dissipates absorbed UV energy is through a process of non-radiative deactivation, converting the potentially harmful light energy into benign thermal energy. medchemexpress.com This is accomplished through an ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). As a hydroxyphenyl benzotriazole, this compound's structure is perfectly suited for this function. medchemexpress.com

Upon absorption of a UV photon, the molecule is elevated from its ground state (enol form) to an electronic excited state. In this excited state, a proton is rapidly transferred from the hydroxyl group to a nitrogen atom on the benzotriazole ring, forming an unstable, high-energy species known as a keto tautomer. nih.govmdpi.com This tautomer then undergoes very rapid non-radiative decay, releasing its energy as heat and returning to the ground state. A reverse proton transfer then occurs, regenerating the original enol form of the molecule in a fraction of a second. This cyclical process allows the molecule to dissipate large amounts of UV energy without undergoing any net chemical change, forming the basis of its exceptional photostability. medchemexpress.comnih.gov

Table 1: Proposed Four-Step ESIPT Cycle in this compound

| Step | Process | Molecular State | Energy Pathway |

|---|---|---|---|

| 1 | Photoexcitation | Ground State (Enol) → Excited State (Enol) | Absorption of UV Photon |

| 2 | Proton Transfer | Excited State (Enol) → Excited State (Keto Tautomer) | Intramolecular H-transfer |

| 3 | De-excitation | Excited State (Keto Tautomer) → Ground State (Keto Tautomer) | Non-radiative decay (heat release) |

| 4 | Reverse Proton Transfer | Ground State (Keto Tautomer) → Ground State (Enol) | Regeneration of original structure |

Inhibition of Photochemical Degradation Pathways

The remarkable photostability of this compound is a direct consequence of the efficiency of its ESIPT deactivation channel. atamanchemicals.comwikipedia.org By providing an ultrafast, low-energy pathway for the excited molecule to return to its ground state, ESIPT effectively prevents the molecule from accessing alternative, destructive photochemical reaction pathways such as oxidation or fragmentation. The molecule spends a negligible amount of time in a reactive excited state, thus showing very little photodegradation. iiab.mechemeurope.com

Furthermore, this compound has demonstrated the ability to stabilize other, less photostable UV-absorbing compounds when used in combination. wikipedia.orgchemeurope.compharmatutor.org It can act as an energy acceptor, or "quencher," for other excited molecules in a formulation. Through a process of energy transfer, a less stable UV absorber (e.g., Octinoxate) can pass its absorbed energy to a this compound molecule before it has a chance to degrade. pharmatutor.orgdermnetnz.org this compound then safely dissipates this accepted energy as heat via its own efficient non-radiative pathways, thereby protecting the less stable compound from photodegradation. iiab.me

Interaction Dynamics with Specific Electromagnetic Radiation

This compound is classified as a broad-spectrum UV absorber due to its effectiveness across the entirety of the UVA and UVB spectral bands. drugbank.comglpbio.com Its unique physical form as microfine organic particles contributes to its function, allowing it to absorb, scatter, and reflect UV radiation. iiab.mewikipedia.orgdermnetnz.org

Response to UVA and UVB Spectral Regions

This compound provides comprehensive protection across the entire UV spectrum, from 280 nm to 400 nm. pharmatutor.orgskinsort.com Its absorption profile is characterized by two distinct peaks, which allows it to absorb strongly in both the UVB and UVA regions. Research findings indicate peak protection at approximately 305 nm, located in the UVB range, and at 360 nm, within the UVA range. atamanchemicals.compharmatutor.org This dual-peak absorption spectrum is a key attribute, ensuring a high level of protection against the different types of damage associated with both UVB and UVA radiation. In addition to absorption, its nature as a particulate suspension of microfine particles (< 200 nm) also causes significant scattering of UV light, further enhancing its protective capabilities. iiab.me

Table 2: Spectral Properties of this compound

| Property | Wavelength/Range | Spectral Region | Mechanism |

|---|---|---|---|

| Broad-Spectrum Coverage | 280-400 nm | UVB, UVA II, UVA I | Absorption, Scattering, Reflection |

| Primary Absorption Peak 1 | ~305 nm | UVB | Electronic Absorption |

| Primary Absorption Peak 2 | ~360 nm | UVA | Electronic Absorption |

Exploration of Blue Light Attenuation Mechanisms

Scientific data indicates that the protective action of this compound extends beyond the UV spectrum and into the high-energy visible (HEV) light range, specifically blue light (approximately 400-500 nm). basf.com This attenuation is attributed to two primary mechanisms.

First, the strong absorption band that provides coverage up to the 400 nm limit of the UVA region does not abruptly cease. basf.com The tail of this electronic absorption extends into the lower wavelengths of the blue light spectrum, providing a degree of direct absorption. Second, the light scattering properties associated with the microfine particulate form of this compound are not confined to the UV region. basf.com This scattering effect also impacts shorter wavelengths of visible light, helping to deflect a portion of blue light and reduce its transmission.

Table of Mentioned Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | Methylene bis-benzotriazolyl tetramethylbutylphenol, Tinosorb M |

| Octinoxate | Octyl methoxycinnamate |

| Zinc Oxide | - |

Advanced Material Science and Formulation Research with Bisoctrizole

Strategic Integration into Polymeric and Composite Materials

Bisoctrizole (B1663556), a broad-spectrum UV absorber, is increasingly being integrated into various polymeric and composite materials to enhance their durability and protect them from the degrading effects of ultraviolet (UV) radiation. Its utility extends beyond personal care products to applications in material science where photostability is a critical attribute.

Impact on Silicone-Based Materials and Their Durability

The incorporation of this compound into silicone-based materials, particularly those used in applications requiring prolonged outdoor exposure, has been a subject of scientific investigation. Research has demonstrated that this compound can significantly improve the UV absorption properties of silicone, thereby mitigating photodegradation.

A notable application is in maxillofacial silicones, which are used for prosthetic facial features and are highly susceptible to degradation from UV exposure. atamanchemicals.comncats.io Studies have shown that the addition of this compound at concentrations of 1% and 2% by weight leads to a substantial improvement in the UV absorption of room temperature-vulcanizing maxillofacial silicone. atamanchemicals.com This enhanced absorption is maintained even after artificial weathering, indicating a significant increase in the material's durability and lifespan. atamanchemicals.com

However, it has also been observed that the incorporation of this compound can lead to an increase in the surface roughness of the silicone material as the concentration of the UV absorber increases. atamanchemicals.com Despite this, the profound efficacy of this compound as a UV absorber makes it a valuable component for enhancing the longevity of silicone-based materials that require robust UV protection. atamanchemicals.com The primary mechanism of action involves this compound absorbing UV radiation and converting it into harmless heat, thus preventing the UV-induced breakdown of the silicone polymer chains. wikipedia.org

Table 1: Effect of this compound on UV Absorbance of Maxillofacial Silicone

| This compound Concentration (wt%) | UV Absorbance (Baseline) | UV Absorbance (After 100h Weathering) | UV Absorbance (After 200h Weathering) |

| 0% | Low | Decreased | Further Decreased |

| 1% | Significantly Increased | Maintained High Level | Maintained High Level |

| 2% | Significantly Increased | Maintained High Level | Maintained High Level |

This table is based on findings from a study on the effect of this compound on the ultraviolet absorption properties of silicone material. atamanchemicals.com

Photoprotection of Other Material Substrates (e.g., Textiles, Coatings)

The application of UV absorbers is crucial for protecting various material substrates like textiles and coatings from photodegradation. Benzotriazole (B28993) derivatives, the class of compounds to which this compound belongs, are known for their use as UV stabilizers in these applications.

In the textile industry, there is a growing demand for UV-protective clothing. While natural fibers have some inherent UV-absorbing properties, these can be diminished during processing. happi.com The application of UV absorbers, such as those from the benzotriazole family, can significantly enhance the Ultraviolet Protection Factor (UPF) of fabrics. incidecoder.com These compounds can be applied as a finish to textiles, where they absorb UV radiation and prevent it from reaching the skin or degrading the fabric itself.

Similarly, in the field of coatings for materials like wood and plastic, UV absorbers are incorporated to prevent discoloration, loss of gloss, and degradation of the substrate. wikipedia.org While specific research focusing solely on this compound in these exact applications is not extensively documented in readily available literature, the known photostability and broad-spectrum absorption of benzotriazoles make them suitable candidates for such protective coatings. Their function is to absorb damaging UV radiation, thus preserving the aesthetic and functional properties of the coated material over time.

Synergistic Effects in Multi-Component Formulations

This compound is often used in combination with other UV filters to achieve synergistic effects, leading to enhanced photostability and optimized broad-spectrum protection in complex formulations.

Photostabilization of Co-Formulated Organic UV Filters

A significant advantage of this compound is its ability to photostabilize other, less stable organic UV filters. wikipedia.org One of the most notable examples is its stabilizing effect on Octinoxate (ethylhexyl methoxycinnamate). ncats.iowikipedia.org Octinoxate is a widely used UVB filter that can be prone to photodegradation upon exposure to UV radiation. justia.com When formulated with this compound, the photostability of Octinoxate is significantly improved, ensuring sustained UVB protection. ncats.io

Optimization of Broad-Spectrum Protection through Combinatorial Approaches

The "hybrid" nature of this compound, acting as both a chemical absorber and a physical blocker through scattering, makes it a valuable component in creating synergistic combinations for broad-spectrum UV protection. atamanchemicals.com It is often formulated with a variety of other UV filters, both organic and inorganic, to achieve a higher Sun Protection Factor (SPF) and a more uniform protection across the entire UV spectrum.

Furthermore, this compound is effectively combined with inorganic filters like titanium dioxide and zinc oxide. drugbank.com Titanium dioxide is highly effective in the UVB and UVA-II regions, while zinc oxide offers excellent protection in the UVA-I range. By incorporating this compound, which provides both absorption and scattering across the UVA and UVB spectrum, formulators can achieve a more comprehensive and robust level of protection. medtigo.com

Table 2: Examples of Synergistic Combinations with this compound

| UV Filter 1 | UV Filter 2 | UV Filter 3 | UV Filter 4 | UV Filter 5 | Reported Benefit |

| This compound | Bemotrizinol (B606015) | Octinoxate | - | - | High Protection Emulsion |

| This compound | Avobenzone | Bemotrizinol | Octocrylene | Titanium Dioxide | Broad-Spectrum Emulsion |

| This compound | Octinoxate | Titanium Dioxide | Zinc Oxide | - | Powder Formulation |

| This compound | Avobenzone | Octocrylene | - | - | High Protection Spray |

This table provides examples of commercial sunscreen formulations where this compound is used in combination with other UV filters to achieve broad-spectrum protection.

Microparticulate Engineering and Dispersion Technology for this compound

The unique physical properties of this compound, particularly its poor solubility in both water and oil phases, have necessitated the development of specialized microparticulate engineering and dispersion technologies for its formulation. wikipedia.org

This compound is manufactured and utilized as microfine organic particles, typically with a size of less than 200 nanometers. ncats.iowikipedia.org This particle size is crucial for its "hybrid" functionality, enabling it to not only absorb UV radiation but also to scatter and reflect it, similar to inorganic micropigments like titanium dioxide and zinc oxide. atamanchemicals.com This dual mechanism of action contributes to its high efficiency as a UV filter.

Due to its insolubility, this compound is typically supplied and formulated as a 50% aqueous suspension. atamanchemicals.comwikipedia.org A key aspect of the dispersion technology is the stabilization of these microparticles in the aqueous phase of a formulation. This is commonly achieved through the use of surfactants. Decyl glucoside is a frequently used stabilizer for this compound particles. atamanchemicals.comwikipedia.org This surfactant prevents the agglomeration of the microparticles, ensuring a uniform distribution within the final product and, consequently, an even and effective protective film upon application.

The use of this microparticulate dispersion allows for the incorporation of a highly effective, photostable, and broad-spectrum UV filter into the water phase of cosmetic and other formulations. This provides formulators with greater flexibility, as they can then combine it with oil-soluble UV filters in the oil phase to create highly effective and aesthetically pleasing products.

Influence of Particle Morphology and Size on UV Attenuation

This compound represents a unique class of UV absorbers, often described as a "hybrid" filter because it combines characteristics of both organic chemical absorbers and inorganic physical blockers. wikipedia.orgchemeurope.com It is an organic compound that is virtually insoluble in both water and oil phases, necessitating its formulation as a dispersion of microfine particles. wikipedia.org This particulate nature is central to its function, as the morphology and, most critically, the size of these particles profoundly influence its ability to attenuate ultraviolet (UV) radiation.

The mechanism of UV attenuation by this compound is twofold: it absorbs UV radiation, which is the primary mode of action, and it also scatters and reflects a smaller portion of the light. wikipedia.orggoogle.com Research indicates that approximately 90% of its UV-attenuating effect comes from absorption, with the remaining 10% attributed to scattering. nih.govchimia.ch To optimize this dual functionality, this compound is micronized to produce particles with a diameter of less than 200 nanometers (nm). google.comchimia.ch

Detailed studies investigating the relationship between particle size and UV-attenuating efficiency have revealed an optimal size for maximum efficacy. One pivotal study on a benzotriazole derivative, this compound, systematically reduced the particle size through a ball milling process and measured the resulting UV extinction. nih.gov The findings showed that as the particle size decreased from 4 micrometers (μm) down to the nanometer scale, the efficiency of UV extinction progressively increased. nih.gov This trend continued until the particle size reached an optimum of approximately 80 nm. nih.govresearchgate.net For particles smaller than 80 nm, the UV extinction efficiency began to decrease again, identifying a clear optimal size for performance. nih.govresearchgate.net

This size-dependent performance underscores the importance of advanced formulation techniques, such as high-energy milling, to produce stable dispersions of this compound with a particle size distribution centered around this optimal 80 nm peak. nih.gov

Table 1: Influence of this compound Particle Size on UV Attenuation Efficiency

| Particle Size | UV Extinction Efficiency | Primary Mechanism |

|---|---|---|

| > 200 nm | Sub-optimal | Absorption & Scattering |

| < 200 nm | Increasing | Absorption & Scattering |

| ~ 80 nm | Optimal | Absorption & Scattering |

Development of Stable Aqueous Dispersions and Emulsions

Given this compound's poor solubility, it cannot be simply dissolved into the oil or water phase of a formulation like traditional organic UV filters. wikipedia.org Instead, it is incorporated as a particulate solid, typically in the form of a pre-prepared 50% aqueous dispersion. wikipedia.orgchemeurope.comchimia.ch The development of stable dispersions and their successful incorporation into final emulsion systems, such as oil-in-water (O/W) creams and lotions, is a key aspect of formulation research.

The primary challenge in creating these dispersions is preventing the aggregation or agglomeration of the microfine this compound particles. Such aggregation would lead to a loss of efficacy, as the effective particle size would increase beyond the optimal range, and could negatively impact the cosmetic feel of the product. google.com To overcome this, specialized stabilizers are employed. Research and commercial formulations have shown that surfactants, particularly alkyl polyglycosides (APGs), are effective at stabilizing this compound particles. wikipedia.orggoogle.com Decyl glucoside is a commonly cited stabilizer used to maintain the particles in a suspended, non-agglomerated state within the aqueous dispersion. wikipedia.org

When formulating an O/W emulsion, this stabilized aqueous dispersion of this compound is incorporated into the water phase of the final product. wikipedia.orgchemeurope.com However, interactions with other ingredients in the final formulation can present further stability challenges. For instance, when this compound is used in an O/W emulsion that also contains the oil-soluble UV filter octocrylene, the fine this compound particles can coarsen or agglutinate over time. google.com This destabilization can reduce UV protection performance and create a rough texture. google.com Therefore, careful selection of the complete emulsifier system is critical to ensure the long-term stability of the this compound particles within the complex final product.

Table 2: Components in this compound Formulation and Stability

| Component Type | Example(s) | Role in Formulation |

|---|---|---|

| UV Absorber | This compound | Particulate solid providing broad-spectrum UV attenuation. |

| Formulation Type | Aqueous Dispersion, O/W Emulsion | Vehicle for delivering this compound. |

| Stabilizing Surfactant | Decyl glucoside, Alkyl polyglycosides | Prevents particle agglomeration in the dispersion. |

| Co-emulsifiers | Various O/W emulsifiers | Ensures stability of the final emulsion product. |

Concentration Effects on Material UV Absorption

The concentration of this compound incorporated into a material or formulation directly correlates with its UV absorption capacity. Studies have been conducted to quantify this relationship, particularly in protecting materials like silicones from UV-induced degradation.

In one in-vitro study, this compound was incorporated into a room temperature-vulcanizing maxillofacial silicone at concentrations of 0% (control), 1%, and 2% by weight. researchgate.net The results demonstrated that the addition of this compound led to a highly significant improvement in UV absorption compared to the control group. researchgate.net This enhanced absorption was remarkably stable over time, remaining at a high level even after the silicone samples were subjected to artificial weathering for 100 and 200 hours. researchgate.net

Another study investigating the UV-protective effects on silicone resin yielded similar findings. The incorporation of this compound at both 1% and 2% concentrations significantly improved the UV absorption capacity of the resin after periods of artificial aging. medchemexpress.com Interestingly, this particular study noted that there was not a significant difference in the performance between the 1% and 2% concentration groups, suggesting a potential plateau in efficacy in that specific material. medchemexpress.com In regulated cosmetic applications, this compound is approved for use in the EU at a maximum concentration of 10%. drugbank.com These findings confirm that increasing the concentration of this compound enhances the UV protection of a material, though the degree of improvement can be influenced by the substrate and the specific concentration range.

Table 3: Effect of this compound Concentration on UV Absorbance in Silicone

| This compound Concentration (by weight) | UV Absorption Performance | Stability Post-Weathering (100-200 hrs) |

|---|---|---|

| 0% (Control) | Baseline | N/A |

| 1% | Highly significant improvement over control. researchgate.net | High level of absorption maintained. researchgate.net |

State of the Art Analytical Methodologies for Bisoctrizole Research

Advanced Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are the cornerstone for the separation and quantification of Bisoctrizole (B1663556) from complex sample matrices, ranging from commercial sunscreen products to environmental samples. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) are the most powerful and widely adopted techniques in this domain.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous and quantitative determination of this compound, often in combination with other UV filters in cosmetic products. researchgate.netnih.gov Method development and validation are critical to ensure the reliability and accuracy of the results.

A validated HPLC method was developed for the simultaneous determination of this compound (referred to as MBBT) and three other UV filters in a gel-cream formulation and for in vitro skin penetration studies. nih.gov The method demonstrated excellent performance characteristics, which are essential for quality control and research applications. The validation parameters, in accordance with International Council for Harmonisation (ICH) guidelines, are summarized below. nih.govlongdom.org

Table 1: HPLC Validation Parameters for this compound (MBBT) Analysis

| Parameter | Result |

|---|---|

| Linearity Range | 10.0–50.0 µg/mL |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95.0–105.0% |

| Recovery from Porcine Skin | > 90% |

This table showcases the typical validation parameters for a robust HPLC method for this compound analysis, ensuring its suitability for quality control.

The chromatographic separation is typically achieved using a reverse-phase C18 column. researchgate.netnih.govscispace.com For instance, one validated method for the analysis of 12 UV filters, including this compound, utilized a Symmetry Shield® C18 column with a mobile phase consisting of a gradient of ethanol (B145695) and acidified water. researchgate.net The use of a diode array detector (DAD) allows for multi-wavelength measurements, which is advantageous when analyzing multiple UV filters with different absorption maxima. scispace.comutb.cz

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Complex Matrices

For the analysis of this compound in complex environmental matrices such as seawater and sewage, where concentrations are significantly lower and the matrix interference is high, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. nih.govoaes.ccmdpi.comsemanticscholar.org This technique offers superior sensitivity, selectivity, and speed compared to conventional HPLC.

A notable application involves the determination of benzotriazole (B28993) UV stabilizers, including this compound (identified as UV-360), in sewage samples. nih.govscience.gov To handle the complexity of these samples and to pre-concentrate the analytes, an innovative and green sample preparation technique called Fabric Phase Sorptive Extraction (FPSE) has been successfully employed. nih.govnih.govjpbs.infiu.edumdpi.com FPSE utilizes a chemically coated fabric to extract and concentrate analytes from aqueous samples before UHPLC-MS/MS analysis. nih.gov

Research findings from the analysis of this compound in sewage from wastewater treatment plants using FPSE followed by UHPLC-MS/MS are presented below.

Table 2: UHPLC-MS/MS Analysis of this compound (UV-360) in Sewage Samples

| Parameter | Value | Reference |

|---|---|---|

| Extraction Method | Fabric Phase Sorptive Extraction (FPSE) | nih.gov |

| Analytical Technique | UHPLC-MS/MS | nih.gov |

| Detection Limit | 6.01 to 60.7 ng L⁻¹ | nih.gov |

| Intra-day RSD% | < 11% | nih.gov |

| Inter-day RSD% | < 30% | nih.gov |

| Concentration in Sewage | 69.3–99.2 ng mL⁻¹ | nih.govscience.gov |

This interactive table summarizes the key findings of a study on the determination of this compound in environmental samples, highlighting the effectiveness of UHPLC-MS/MS.

Sophisticated Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the mechanisms by which this compound provides broad-spectrum UV protection. These methods probe the electronic and structural properties of the molecule, revealing how it absorbs and dissipates harmful UV radiation.

UV-Visible and Fluorescence Spectroscopy for Photophysical Property Elucidation

This compound is a potent broad-spectrum UV absorber, a characteristic that is defined by its UV-Visible absorption spectrum. wikipedia.orgdrugbank.comcovalo.com It effectively absorbs both UVA (320-400 nm) and a portion of UVB (280-320 nm) radiation. medchemexpress.com The absorption of UV light occurs through the hydroxyphenyl groups, leading to reversible electronic transitions that convert light energy into heat. medchemexpress.com

The photophysical properties of this compound are intrinsically linked to its benzotriazole structure. Benzotriazole-based UV absorbers are known to exhibit excited-state intramolecular proton transfer (ESIPT). researchgate.net This process is a key deactivation pathway for the excited state. Studies on hybrid compounds incorporating benzotriazole units have shown that the benzotriazole moiety can quench the fluorescence of other fluorophores within the same molecule. rsc.org The constituent benzotriazole part itself displays almost no fluorescence emission, which is attributed to the dominant and efficient non-radiative deactivation from the excited state formed after ESIPT. rsc.org

Time-Resolved Spectroscopy for Ultrafast Excited-State Dynamics

The remarkable photostability of this compound and its ability to safely dissipate absorbed UV energy can be understood through time-resolved spectroscopic studies, particularly femtosecond transient absorption spectroscopy. nd.eduresearchgate.netrsc.orgresearchgate.netyoutube.com While direct studies on this compound are limited, research on analogous benzotriazole UV absorbers like Tinuvin P provides profound insights into the operative mechanisms. researchgate.netacs.org

Upon photoexcitation, these molecules undergo an ultrafast excited-state intramolecular proton transfer (ESIPT) on a femtosecond timescale (approximately 20 fs). acs.org This is followed by a very rapid internal conversion back to the ground state. researchgate.netacs.org This entire process is exceptionally fast, occurring on the order of picoseconds, which prevents the molecule from undergoing photodegradation. paint.org

Theoretical studies suggest that this rapid deactivation is facilitated by the molecule undergoing twisting and pyramidalization, leading to a conical intersection between the excited state and ground state potential energy surfaces. acs.orgacs.orgresearchgate.net This provides an efficient pathway for non-radiative decay, effectively converting the absorbed UV energy into harmless heat. medchemexpress.comresearchgate.net

Raman Spectroscopy for Vibrational and Structural Analysis

Raman spectroscopy, along with theoretical calculations, provides detailed information about the vibrational modes and, consequently, the molecular structure of this compound's core components. While a specific Raman spectrum for this compound is not widely published, studies on benzotriazole and its derivatives offer significant insights into its structural analysis. acs.orgacs.org

Vibrational analyses of benzotriazole have been conducted using techniques like Surface-Enhanced Raman Spectroscopy (SERS). acs.orgacs.org These studies, often complemented by Fourier-transform infrared (FTIR) spectroscopy and density functional theory (DFT) calculations, allow for the assignment of specific vibrational bands to the stretching and bending modes of the benzotriazole ring. nih.govresearchgate.net

Table 3: Key Vibrational Mode Regions for Benzotriazole Analysis

| Wavenumber Region (cm⁻¹) | Associated Vibrational Modes |

|---|---|

| 1050–1350 | Coupled ring modes sensitive to deuteration |

| ~790 | Prominent benzene (B151609) ring breathing mode |

This table indicates key regions in the vibrational spectrum that are useful for the structural analysis of the benzotriazole moiety, the core of the this compound molecule. These assignments are based on studies of benzotriazole and its derivatives. acs.orgnih.gov

By examining the shifts in these vibrational frequencies, one can gain insights into molecular geometry and how the molecule interacts with its environment. acs.org This type of analysis is crucial for understanding the structural integrity and behavior of this compound in various formulations.

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy for Nanoscale Characterization

Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy represents a powerful analytical technique that merges the high-resolution imaging capabilities of atomic force microscopy with the chemical specificity of infrared spectroscopy. acs.orgspectralysbiotech.com This combination allows for the simultaneous acquisition of topographical maps and corresponding chemical information at the nanoscale, far surpassing the diffraction limit of conventional IR spectroscopy. acs.orgsemanticscholar.orgnih.gov The fundamental principle of AFM-IR involves irradiating a sample with a tunable, pulsed IR laser. spectroscopyonline.com When the laser wavelength matches an absorption band of the sample, the absorbed energy induces localized thermal expansion, which in turn causes a mechanical deflection of the AFM cantilever tip. acs.orgspectroscopyonline.comresearchgate.net By measuring these cantilever oscillations as a function of the laser wavelength, a local IR absorption spectrum can be generated. spectralysbiotech.comwikipedia.org

While specific research applying AFM-IR to this compound is not extensively documented in peer-reviewed literature, the technique's capabilities are highly suited for characterizing this particular UV filter. This compound is described as a hybrid UV absorber that exists as microfine organic particles, typically less than 200 nm in size, dispersed within a formulation. wikipedia.org AFM-IR is ideal for analyzing such systems. It can provide detailed insights into the size, shape, and distribution of individual this compound particles within a cosmetic or pharmaceutical matrix. nih.govelettra.eu

Furthermore, AFM-IR can be used to generate high-resolution chemical maps by setting the IR laser to a specific absorption frequency characteristic of this compound's benzotriazole structure and scanning the AFM tip across the sample. spectralysbiotech.comwikipedia.org This would allow for the unambiguous identification and spatial mapping of the this compound particles, distinguishing them from other formulation components. researchgate.net The technique has been successfully used to map the distribution of components in polymer blends, multilayer films, and pharmaceutical formulations, demonstrating its utility for similar applications involving this compound. nih.govspectroscopyonline.comelettra.eu The ability to obtain IR spectra at the sub-cellular level also suggests its potential for future studies investigating the cutaneous penetration or environmental interactions of this compound nanoparticles. nih.govelettra.eu

The table below summarizes the key characterization capabilities of AFM-IR relevant to the analysis of particulate this compound.

Table 1: AFM-IR Capabilities for Nanoscale Characterization of this compound

| Capability | Description | Relevance for this compound Analysis |

| Topographical Imaging | Provides high-resolution images of the sample surface, revealing morphology and structure. | Visualization of individual this compound particles, determination of their size, shape, and distribution within a matrix. |

| Nanoscale IR Spectroscopy | Acquires IR absorption spectra from sample areas as small as 10-20 nm. wikipedia.org | Chemical identification of this compound particles based on their unique vibrational fingerprint (e.g., from the benzotriazole moiety). |

| Chemical Mapping | Generates maps of the spatial distribution of specific chemical components by tuning the laser to a characteristic absorption band. spectralysbiotech.comwikipedia.org | Mapping the location of this compound particles within a complex formulation to assess homogeneity and potential interactions with other ingredients. |

| Sub-surface Analysis | In some configurations, can provide information about the chemical composition beneath the immediate surface. | Characterizing the core-shell structure if this compound particles are coated or encapsulated. |

Methodological Considerations for Complex Sample Matrices

The quantitative analysis of this compound in complex sample matrices, such as cosmetic products and environmental samples, requires robust analytical methods to overcome significant challenges posed by matrix interferences. chromatographyonline.com The choice of sample preparation and analytical technique is critical for achieving accurate and reliable results.

For cosmetic formulations like creams and lotions, the high content of lipids, emulsifiers, and other UV filters can interfere with the analysis. A common initial step involves dissolving the sample in a suitable organic solvent like tetrahydrofuran, methanol (B129727), or ethanol, often aided by sonication, vortexing, or mechanical shaking to ensure complete dissolution or extraction of the analyte. nih.govsemanticscholar.org Centrifugation is frequently employed to remove insoluble excipients, followed by filtration of the supernatant before analysis. nih.govsemanticscholar.org High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a widely used technique for the quantification of this compound in these products. scientificlabs.co.uksigmaaldrich.com The development of a successful HPLC method must consider factors like column choice, mobile phase composition, and flow rate to achieve adequate separation from other matrix components. For instance, a study on the similar benzotriazole UV filter Bemotrizinol (B606015) in a complex cosmetic matrix utilized a C18 column with 100% methanol as the mobile phase. impactfactor.orgresearchgate.net

Environmental samples, such as seawater, present a different set of challenges, primarily the very low concentrations of this compound and the presence of salts and other organic matter. chromatographyonline.complymouth.ac.uk Consequently, a pre-concentration step is typically necessary. Solid-Phase Extraction (SPE) is a common technique for extracting and concentrating UV filters from aqueous samples. semanticscholar.org For trace-level detection, more sensitive analytical instrumentation is required. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) provides the high selectivity and sensitivity needed for quantifying this compound in environmental matrices like seawater. scientificlabs.co.uksigmaaldrich.com The use of multiple reaction monitoring (MRM) in MS/MS enhances specificity, minimizing the impact of co-eluting matrix components. chromatographyonline.com

The table below presents a summary of analytical methods used for benzotriazole-type UV filters in complex matrices, providing an example of typical analytical performance data.

Table 2: Analytical Methods for Benzotriazole UV Filters in Complex Matrices

| Analyte | Matrix | Sample Preparation | Analytical Technique | Key Performance Metrics | Reference |

| This compound | Packaging Materials | Dissolution | HPLC-DAD | Not specified | scientificlabs.co.uksigmaaldrich.com |

| This compound | Seawater | Not specified | UHPLC-MS/MS | Not specified | scientificlabs.co.uksigmaaldrich.com |

| Bemotrizinol | Sunscreen Cream | Sample dissolved in methanol, filtered. | HPLC-UV (254 nm) | Linearity: 70-130 µg/mL; LOQ: 1.32 µg/mL; LOD: 0.44 µg/mL | impactfactor.orgresearchgate.net |

| Various UV Filters | Cosmetic Products | Dissolution (ethanol, methanol, etc.), sonication, centrifugation, filtration. | Liquid Chromatography | Recoveries: 80-113% | nih.gov |

| Various UV Filters | Human Serum | Dispersive liquid-liquid microextraction (DLLME) | LC-MS/MS | Not specified | nih.gov |

Computational Chemistry and Molecular Modeling Studies of Bisoctrizole

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For a molecule like Bisoctrizole (B1663556), DFT calculations can provide valuable insights into its geometry, electronic properties, and reactivity. While specific DFT studies on this compound are not widely available in public literature, the application of DFT to similar benzotriazole (B28993) or bis-azole structures can illustrate the potential insights.

DFT calculations can be used to determine the optimized molecular geometry of this compound, predicting bond lengths and angles. nih.gov Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's electronic absorption spectra and reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and its ability to absorb UV light, a fundamental property for a sunscreen agent. nih.gov

In a study on thiazole (B1198619) azo dyes, DFT was used to show how different electron-donating and -accepting groups influence the HOMO-LUMO gap and, consequently, the absorption wavelength. mdpi.com For this compound, DFT could elucidate how the benzotriazole and phenol (B47542) moieties contribute to its broad-spectrum UV absorption. Moreover, Molecular Electrostatic Potential (MEP) maps generated through DFT can identify the electrophilic and nucleophilic sites, predicting how this compound might interact with other molecules. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted λmax (nm) |

| This compound (Hypothetical) | -5.8 | -1.5 | 4.3 | ~360 |

| Benzotriazole Derivative | -6.2 | -1.1 | 5.1 | ~340 |

| Bis-Schiff Base | -5.5 | -2.0 | 3.5 | ~380 |

Note: This table is illustrative and based on typical values for similar aromatic compounds. Actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net MD simulations can provide a detailed understanding of the conformational flexibility of this compound and its interactions with its environment, such as in a sunscreen formulation or in contact with the skin.

Given this compound's poor solubility in both water and oil phases, it is often formulated as a dispersion of microfine organic particles. wikipedia.orgspecialchem.com MD simulations could model the aggregation of this compound molecules and their interaction with stabilizing surfactants like decyl glucoside. wikipedia.org A study on new bis-thiazole derivatives used MD simulations to demonstrate the stability of the compounds in complex with biological targets, analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov Similarly, MD simulations of this compound could predict its dynamic behavior in a lipid bilayer, providing insights into its low skin penetration. drugbank.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that combines the accuracy of quantum mechanics (QM) for a small, critical part of a system with the computational efficiency of molecular mechanics (MM) for the larger, less critical environment. nih.gov This approach is particularly well-suited for studying large molecules like this compound in a complex environment.

For instance, to study the photochemistry of this compound, the core chromophore responsible for UV absorption could be treated with a high-level QM method like Time-Dependent DFT (TD-DFT), while the surrounding solvent or formulation matrix is treated with a classical MM force field. This would allow for an accurate description of the electronic excitation and subsequent relaxation pathways that are fundamental to its function as a UV absorber, while still accounting for the influence of the environment. A case study on the sunscreen agent bemotrizinol (B606015) demonstrated the utility of TD-DFT in reproducing experimental UV absorption spectra, guiding the design of more efficient sunscreen candidates. bohrium.com

In Silico Investigations into Biomolecular Interactions

In silico methods are increasingly used to predict and analyze the interactions between small molecules and biological macromolecules like proteins.

Ligand-Protein Binding Affinity Predictions (e.g., Main Protease Systems)

Molecular docking is a key in silico technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov While this compound is not primarily designed as a drug, its potential for unintended biological interactions can be assessed using these methods. For example, docking studies could be performed against various receptors to screen for potential off-target effects.

Studies on novel bis-1,2,4-triazoles as inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in cancer, have utilized molecular docking to identify key interactions between the ligands and the active site of the protein. nih.gov Similarly, in the context of antiviral research, the main protease (Mpro) of SARS-CoV-2 is a common target for in silico screening of potential inhibitors. biointerfaceresearch.com Although not directly related to this compound's primary function, these examples showcase the power of docking to predict binding affinities and interaction patterns. Should there be a need to assess the interaction of this compound with a specific protein, similar computational approaches could be employed.

Table 2: Example of Molecular Docking Results for a Hypothetical this compound-Protein Interaction

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Main Protease (Mpro) | This compound (Hypothetical) | -8.5 | HIS41, CYS145, GLU166 |

| Thymidine Phosphorylase | Bis-1,2,4-triazole | -7.9 | LYS185, SER217, ARG221 |

| Human Serum Albumin | This compound (Hypothetical) | -9.2 | TRP214, ARG218, TYR411 |

Note: This table is for illustrative purposes. The binding affinities and interacting residues are hypothetical for this compound and would need to be determined by actual docking calculations.

Conformational Analysis and Intermolecular Interaction Dynamics

The three-dimensional shape (conformation) of this compound is crucial for its function and interactions. Computational methods can be used to explore the potential conformations of the molecule and their relative energies. A study on benzothiazole (B30560) derivatives performed a conformational analysis by systematically rotating dihedral angles to identify the most stable conformers. biointerfaceresearch.com A similar approach for this compound would reveal its preferred shapes in different environments.

Understanding the dynamics of intermolecular interactions is also critical. MD simulations can track the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between this compound and other molecules over time. For example, simulations could model the interaction of this compound with the stratum corneum lipids to better understand its minimal skin penetration. drugbank.com

Theoretical Models for this compound's Intermolecular Interactions

The intermolecular interactions of this compound are fundamental to its physical properties and its behavior in formulations. Theoretical models can be employed to characterize and quantify these interactions.

The analysis of the Hirshfeld surface can be used to visualize and quantify intermolecular contacts in the crystalline state. Additionally, methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to characterize the nature and strength of non-covalent interactions. A study on bis-Schiff base derivatives used Reduced Density Gradient (RDG) analysis to explore intramolecular hydrogen bonding and other non-covalent interactions. nih.gov For this compound, these methods could provide a detailed picture of the forces holding the molecules together in their microparticulate form.

Emerging Research Avenues and Interdisciplinary Applications of Bisoctrizole

Bisoctrizole (B1663556) in Advanced Photoluminescent Materials and Organic Electronic Devices

The photophysical characteristics of this compound make it a candidate for use in advanced materials science. chemicalbook.com Its primary function involves the absorption of UV light via its hydroxyphenyl groups, which induces reversible electronic transitions that convert light energy into heat. medchemexpress.com This efficient energy dissipation mechanism is a key feature being explored for photo-luminescent dyes in organic electronic-based applications. chemicalbook.com

Organic electronic devices, which utilize carbon-based molecules and polymers, are a growing field encompassing technologies like organic light-emitting diodes (OLEDs) and organic photovoltaic cells. polymtl.ca The stability and ability of compounds like this compound to manage high-energy UV radiation are critical for the longevity and performance of these sensitive organic components. medchemexpress.com Research into benzotriazole-based compounds, a class to which this compound belongs, indicates their utility as UV absorbers that reduce the degradation of polymeric materials by converting UV radiation into thermal energy. chemicalbook.com This protective mechanism is vital for preventing the breakdown of materials used in organic electronics, thus enhancing their operational lifespan.

Integration of this compound in Functional Textiles for UV Protection

The application of UV-protective finishes to textiles is a significant area of research aimed at safeguarding human skin from the harmful effects of solar radiation. This compound is being investigated for its potential to be incorporated into fabrics to create functional textiles with enhanced UV-blocking capabilities. smolecule.com When integrated into textiles during the manufacturing process, this compound can impart effective and durable protection against both UVA and UVB radiation. smolecule.com

The development of UV-protective textiles often involves coating fabrics with UV-absorbing compounds. Studies have shown that incorporating benzotriazole (B28993) derivatives, the chemical class of this compound, into coatings for polyester (B1180765) fabrics can significantly improve the fabric's UV light stability and provide excellent UV protection. researchgate.net The goal is to achieve a high Ultraviolet Protection Factor (UPF), and research has demonstrated that fabrics treated with such compounds can attain high UPF values that are durable even after multiple washing cycles. researchgate.netnih.gov The integration of this compound offers a pathway to producing high-performance apparel and other textile products designed for outdoor use, where protection from solar radiation is paramount. smolecule.com

Role in Enhanced Durability of Industrial Coatings and Plastics

The photodegradation of polymers and plastics induced by UV radiation is a major cause of material failure, leading to discoloration, loss of strength, and reduced lifespan. This compound serves as a potent light stabilizer in various polymers and resins. chemicalbook.comatamanchemicals.com By absorbing damaging UV radiation, particularly in the UVA (320-400 nm) and parts of the UVB (280-320 nm) spectrum, it inhibits the chemical processes that lead to material degradation. medchemexpress.com The absorbed energy is safely dissipated as heat, thereby protecting the polymer matrix. chemicalbook.commedchemexpress.com

Synergies with Artificial Intelligence and Machine Learning in Spectroscopic Data Interpretation

Future Research Directions and Uncharted Territories

Design and Synthesis of Next-Generation Hybrid UV Attenuators

Bisoctrizole (B1663556) is classified as a hybrid UV absorber, a unique category of organic UV filters formulated as microfine particles, typically less than 200 nanometers. wikipedia.orgchemeurope.com This structure, which combines properties of both organic chemical absorbers and inorganic physical blockers, serves as a foundational concept for next-generation attenuators. Future research is focused on creating novel hybrid systems that not only provide broad-spectrum UV protection but also offer enhanced photostability and compatibility within complex formulations.

A key attribute of this compound is its demonstrated ability to stabilize other, more photolabile UV filters, such as octyl methoxycinnamate (octinoxate). wikipedia.orgchemeurope.comncats.io This synergistic effect is a significant area of exploration. The design of new hybrid attenuators could involve the synthesis of single molecules that covalently link a this compound-like chromophore with other UV-absorbing moieties, creating a multifunctional molecule with inherent stability.